![molecular formula C20H16F3NO4 B2506721 1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706046-92-5](/img/structure/B2506721.png)
1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one" is a spirocyclic compound, which is a class of organic molecules characterized by two rings sharing one common atom. The spiro connection in this case is between a chroman and a pyrrolidinone ring. The presence of a trifluoromethoxy group suggests potential for increased metabolic stability and lipophilicity, which could be beneficial in drug design.
Synthesis Analysis
The synthesis of spirocyclic compounds can be complex, involving multiple steps and careful consideration of reaction conditions to ensure the correct formation of the desired product. In the case of spiro[1,3-benzodioxole-2,3'-pyrrolidine], the synthesis involved several steps starting from ethyl 2-ethoxycarbonyl-1,3-benzodioxole-2-acetate, which was prepared by condensation of pyrocatechol with diethyl meso-dibromosuccinate, diethyl acetylenedicarboxylate, or diethyl bromo maleate . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, such as 1,3-dipolar cycloaddition reactions, which have been used to synthesize spiro[oxindole-3,2'-pyrrolidine] derivatives .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is unique due to the spiro junction, which can influence the compound's reactivity and physical properties. The trifluoromethoxy group in the compound of interest is an electron-withdrawing group that can affect the electron density distribution within the molecule, potentially impacting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, depending on the functional groups present and the reaction conditions. The synthesis of related spirocyclic compounds has shown that ketimines, obtained from the condensation of isatins with CF3CH2NH2, can react with benzyne in the presence of weak bases to form spiro[oxindole-3,2'-pyrrolidine] derivatives through 1,3-dipolar cycloaddition reactions . This suggests that the compound of interest may also participate in similar cycloaddition reactions, given the presence of appropriate reaction partners and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of a trifluoromethoxy group is likely to increase the lipophilicity of the compound, which can be an important factor in drug absorption and distribution. The rigidity of the spirocyclic framework can also affect the compound's conformational stability, which is relevant for its binding to biological targets. The synthesis of related compounds, such as spiro (1,4-benzodioxin-2,4'-piperidines) and spiro (1,4-benzodioxin-2,3'-pyrrolidines), has been achieved from 2-fluorophenol, indicating that the choice of starting materials and reaction conditions can be tailored to obtain the desired physical and chemical properties .
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
Researchers have developed efficient protocols for synthesizing novel spiro compounds, including spiro[acenaphthylene-1,2′-pyrrolidin]-2-one derivatives, through catalyst-free synthesis involving 1,3-dipolar cycloaddition processes. These methods are characterized by high regioselectivity and the ability to produce compounds with complex structures without the need for a catalyst. The synthesized compounds have been thoroughly characterized using various spectroscopic methods, and their structures have been confirmed, in some cases, through X-ray single-crystal structure analysis (Lin et al., 2015).
Organocatalytic Synthesis
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, has been achieved with high enantiopurity and structural diversity. The synthesis involves an asymmetric catalytic three-component 1,3-dipolar cycloaddition, yielding spirooxindole derivatives with excellent stereoselectivities and under mild conditions. This approach opens new avenues for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Material Science Applications
In the field of material science, novel polyimides have been synthesized from a unique spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer. These polyimides demonstrate excellent organosolubility, optical transparency, and thermal stability, making them suitable for various high-performance applications. The synthesis process involves a simple acid-catalyzed condensation reaction followed by a nucleophilic substitution reaction and catalytic reduction, leading to the production of polyimides with low moisture absorption, low dielectric constants, and high decomposition temperatures (Zhang et al., 2010).
Orientations Futures
Given the limited information available on this specific compound, more studies are required to provide the most effective and cost-effective methods to synthesize novel analogs and to understand their biological profiles . This work can guide medicinal chemists in the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
1'-[4-(trifluoromethoxy)benzoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)27-14-7-5-13(6-8-14)18(26)24-10-9-19(12-24)11-16(25)15-3-1-2-4-17(15)28-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMMWBQSWKUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)
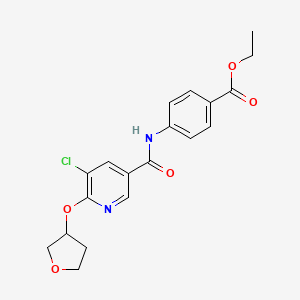
![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
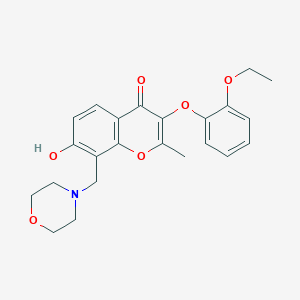
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

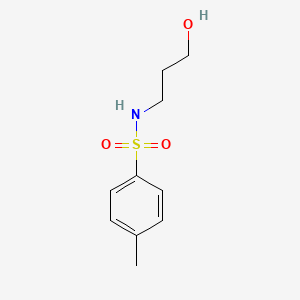
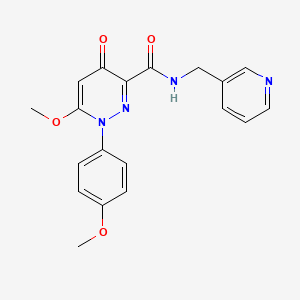

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)
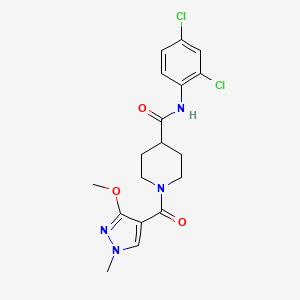
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)